4-(4-Ethylphenyl)sulfonylmorpholine

Beschreibung

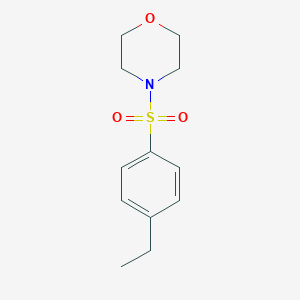

4-(4-Ethylphenyl)sulfonylmorpholine is a sulfonamide-containing morpholine derivative characterized by a sulfonyl group bridging a morpholine ring and a 4-ethylphenyl substituent. Sulfonylmorpholines are widely employed in medicinal chemistry due to their versatility as intermediates and their ability to modulate solubility, bioavailability, and target binding via electronic and steric effects .

Eigenschaften

IUPAC Name |

4-(4-ethylphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-2-11-3-5-12(6-4-11)17(14,15)13-7-9-16-10-8-13/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMUGDBUZDSUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

4-(4-Nitrophenyl)thiomorpholine (vs. Morpholine Analogs)

- Structural Differences : Replacing morpholine’s oxygen with sulfur in thiomorpholine increases lipophilicity and introduces metabolic susceptibility (e.g., oxidation to sulfoxides/sulfones) .

- Crystal Packing : The thiomorpholine derivative forms centrosymmetric dimers via C–H···O hydrogen bonds and aromatic stacking, unlike its morpholine counterpart, which lacks sulfur-mediated interactions .

- Applications : Thiomorpholine derivatives serve as precursors for antidiabetic, antimycobacterial, and kinase inhibitor agents, highlighting the role of sulfur in enhancing metabolic flexibility .

4-(4-Nitrophenyl)morpholine

- Functional Group Impact : The nitro group in this compound contrasts with the sulfonyl group in 4-(4-Ethylphenyl)sulfonylmorpholine. Nitro groups are electron-withdrawing, reducing electron density on the aromatic ring, while sulfonyl groups enhance solubility and stability .

- Biological Relevance : Nitrophenylmorpholines are intermediates in antitumor drug synthesis, suggesting that sulfonyl analogs like this compound may similarly act as building blocks for bioactive molecules .

4-[(2-Aminoethyl)sulfonyl]-morpholine

- Solubility and Bioavailability: The aminoethyl substituent introduces a polar amine group, enhancing water solubility compared to the ethylphenyl group in this compound. This highlights how side-chain modifications tailor pharmacokinetic profiles .

- Applications : Used in drug design for optimizing absorption and metabolic stability, emphasizing the sulfonyl group’s role in balancing lipophilicity and solubility .

4-[2-(Methylsulphonyl)phenyl]morpholine

4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine

4-[4-(Ethylsulphonyl)-2-nitrophenyl]morpholine

- Dual Functional Groups : Combines ethylsulfonyl and nitro groups, creating a highly electron-deficient aromatic system. This contrasts with this compound, where the ethyl group is electron-donating. Such differences impact reactivity in nucleophilic substitution or reduction reactions .

- Synthetic Utility : Serves as a precursor for further functionalization, demonstrating the adaptability of sulfonylmorpholines in multi-step syntheses .

Data Table: Key Properties of Compared Compounds

*Calculated based on formula C₁₂H₁₇NO₃S.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.